1,4-Bis(diphenylphosphinyl)butane
Description
Significance of Bidentate Phosphinyl Ligands in Coordination Chemistry
Bidentate ligands, which possess two donor atoms capable of binding to a central metal atom, are of fundamental importance in coordination chemistry. libretexts.orglibretexts.org This dual-site binding, often referred to as chelation, typically results in the formation of more stable metal complexes compared to those formed with monodentate ligands. libretexts.org The stability and structural rigidity imparted by chelation can have a profound influence on the reactivity and catalytic activity of the resulting metal complex.
Bidentate phosphinyl ligands, specifically, are intriguing due to the nature of the phosphoryl group. The oxygen atom of the P=O bond acts as a hard Lewis base, readily donating its electron pair to a metal center. The presence of two such groups within a single molecule allows for the formation of chelate rings, the size and conformation of which are dictated by the nature of the backbone connecting the two phosphorus centers. This structural variability allows for the fine-tuning of the ligand's "bite angle" – the P-M-P angle in a chelated complex – which in turn influences the geometry and electronic properties of the metal center. hw.ac.uk
Overview of 1,4-Bis(diphenylphosphinyl)butane as a Research Subject
This compound, often abbreviated as dppbO2, is the oxidized form of the well-known diphosphine ligand 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). researchgate.net It is a white, solid organophosphorus compound that is soluble in many organic solvents. sigmaaldrich.comcommonorganicchemistry.com The core structure of dppbO2 features two diphenylphosphinyl groups linked by a flexible four-carbon (butane) chain. This butane (B89635) linker provides considerable conformational freedom, which influences its coordination behavior. hw.ac.uk
The research interest in this compound stems from its ability to act as a bridging ligand, connecting two different metal centers to form polymeric chains or discrete bimetallic complexes. researchgate.net This bridging capability is a direct consequence of the flexibility of the butane backbone, which can position the two phosphoryl groups at a distance suitable for coordinating to separate metal ions. This contrasts with diphosphine ligands with shorter linkers, which have a greater propensity for chelation to a single metal center. hw.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
[4-diphenylphosphorylbutyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c29-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-32(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBPLEQUXWWASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Bis Diphenylphosphinyl Butane
Established Synthetic Pathways and Precursors
The most conventional and widely accepted method for the synthesis of 1,4-Bis(diphenylphosphinyl)butane involves the direct oxidation of its corresponding phosphine (B1218219) precursor, 1,4-Bis(diphenylphosphino)butane (B1266417) (dppb). This process is a standard transformation in organophosphorus chemistry, where the trivalent phosphorus atom in the phosphine is converted to a pentavalent phosphine oxide.
The oxidation is typically carried out using common oxidizing agents. The general reaction scheme is as follows:
(C₆H₅)₂P(CH₂)₄P(C₆H₅)₂ + 2 [O] → (C₆H₅)₂P(O)(CH₂)₄P(O)(C₆H₅)₂
Detailed research has demonstrated the efficacy of various oxidants for this type of transformation. While specific conditions for the complete oxidation of dppb are not extensively detailed in singular reports, the methodology is well-established with analogous phosphines.
Table 1: Common Oxidizing Agents for the Synthesis of this compound from dppb
| Oxidizing Agent | Typical Solvent | General Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Dichloromethane, Acetone | Room temperature |
| Potassium Permanganate (KMnO₄) | Acetone, Water | Cooled, followed by warming to room temperature |
| Air/Oxygen | Toluene, Xylene | Elevated temperatures, often with a catalyst |
The choice of oxidizing agent and solvent system can be optimized to ensure high yields and purity of the final product. The precursor, 1,4-Bis(diphenylphosphino)butane, is a commercially available white solid and serves as the key starting material for this established pathway. commonorganicchemistry.comwikipedia.orgnist.gov
Alternative Synthetic Approaches and Modifications
An alternative synthetic strategy for this compound involves the reaction of a phosphorus compound already containing the phosphinyl group with a suitable butane (B89635) derivative. One such approach is the reaction of diphenylphosphine (B32561) oxide with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane.
This method relies on the nucleophilic character of the phosphorus atom in diphenylphosphine oxide, which exists in equilibrium with its tautomer, diphenylphosphinous acid. wikipedia.org The reaction would proceed via a double nucleophilic substitution on the butane chain.
The general scheme for this alternative route is:
2 (C₆H₅)₂P(O)H + X(CH₂)₄X → (C₆H₅)₂P(O)(CH₂)₄P(O)(C₆H₅)₂ + 2 HX (where X = Cl, Br)
This pathway offers an alternative for laboratories where dppb may not be readily available, instead utilizing the more common diphenylphosphine oxide. chemicalbook.com The reaction conditions would typically involve a base to neutralize the hydrogen halide byproduct and drive the reaction to completion.
Table 2: Potential Reagents and Conditions for the Alternative Synthesis
| Phosphorus Precursor | Butane Derivative | Base | Typical Solvent |
| Diphenylphosphine Oxide | 1,4-Dibromobutane | Sodium Hydride, Potassium Carbonate | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Diphenylphosphine Oxide | 1,4-Dichlorobutane | Sodium Hydride, Potassium Carbonate | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Further modifications to this approach could involve phase-transfer catalysis to facilitate the reaction between the phosphorus nucleophile and the alkyl halide. While not as commonly cited as the direct oxidation of dppb, this method presents a viable and flexible alternative for the synthesis of this compound.
Coordination Chemistry of 1,4 Bis Diphenylphosphinyl Butane
Metal Coordination Modes and Chelation Properties
1,4-Bis(diphenylphosphinyl)butane (dppb) primarily functions as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms to form a seven-membered chelate ring. This chelation imparts stability to the resulting metal complex. The flexibility of the butane (B89635) backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The natural bite angle of dppb when it coordinates in a bidentate fashion is 94°. wikipedia.org
Beyond the common chelating mode, dppb can also act as a bridging ligand, linking two metal centers. This bridging can occur in a monodentate fashion, where each phosphorus atom coordinates to a different metal, or in a more complex arrangement where the entire ligand spans two metal atoms. This versatility in coordination allows for the formation of a diverse range of mononuclear, dinuclear, and polynuclear metal complexes. For instance, nickel complexes have been synthesized where dppb acts as both a bidentate and a monodentate ligand. wikipedia.org
The chelation properties of dppb are influenced by the length of its alkyl chain. The four-carbon spacer provides a larger "bite angle" compared to shorter-chain diphosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp). This larger bite angle can influence the geometry and reactivity of the resulting metal complexes. The flexibility of the butane bridge in dppb allows it to stabilize a variety of coordination geometries.
Spectroscopic and Structural Elucidation of Metal Complexes of this compound
The characterization of metal complexes containing the this compound (dppb) ligand relies on a suite of spectroscopic and analytical techniques to determine their structure and bonding.
Single-crystal X-ray diffraction provides definitive structural information for dppb complexes. For example, the crystal structure of [Rh(dppb)₂]BF₄ reveals a rhodium center coordinated by two dppb ligands. acs.orgelectronicsandbooks.com In the solid state, silver(I) perfluorocarboxylate complexes with dppb are believed to be tetranuclear species, with both the diphosphine and carboxylate groups acting as bridges. icm.edu.plresearchgate.net The crystal structure of a dirhodium(I) complex, [µ-1,4-bis(diphenylphosphino)butane]-dicarbonylbis-(η-cyclopentadienyl)-dirhodium(I), shows the dppb ligand bridging two rhodium atoms. rsc.org This complex crystallizes in the space group P with specific unit cell dimensions. rsc.orgresearchgate.net Similarly, a ruthenium complex, RuCl₂[(Ph)₂PC₂H₄P(Ph)C₂H₄P(Ph)C₂H₄P(Ph)₂], has been characterized by X-ray crystallography, revealing an octahedral coordination around the ruthenium atom with the four phosphorus atoms in the equatorial plane and two chlorine atoms in the axial positions. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of dppb complexes in solution. ³¹P NMR is particularly informative. For instance, the ³¹P{¹H} NMR spectra of rhodium complexes of the type [Rh(Ph₂P(CH₂)nPPh₂)₂]BF₄ (where n=3 for dppp (B1165662) and n=4 for dppb) exhibit complex patterns at low temperatures, suggesting intricate solution geometries. electronicsandbooks.com The ³¹P NMR spectrum of [Rh(dppb)₂]BF₄ in CH₂Cl₂ shows a doublet at δ 20.6 with a Rh-P coupling constant of 136 Hz. electronicsandbooks.com Similarly, [Rh(cod)(dppb)]BF₄ displays a doublet at δ 23.51 with a J(Rh-P) of 144 Hz. electronicsandbooks.com Variable temperature ³¹P NMR studies of silver(I) perfluorocarboxylate complexes with dppb indicate the formation of binuclear species in chloroform (B151607) solution, with evidence of intermolecular diphosphine exchange. icm.edu.plresearchgate.net In ruthenium complexes, ³¹P{¹H} NMR has been utilized to differentiate between various isomers. researchgate.net ¹H NMR is also used to characterize these complexes, with the phenyl protons of the dppb ligand typically appearing as multiplets in the aromatic region. scielo.br
Infrared (IR) spectroscopy provides information about the vibrational modes of the dppb ligand and other functional groups within the complex. chemicalbook.com Changes in the P-C stretching frequencies upon coordination can indicate the strength of the metal-phosphorus bond. researchgate.net Mass spectrometry (MS) is employed to determine the molecular weight of the complexes and to gain insights into their fragmentation patterns. nist.gov For example, mass spectrometry studies of silver(I) perfluorocarboxylate complexes with dppb have revealed the presence of multinuclear species with bridging dppb and carboxylate ligands. icm.edu.plresearchgate.net
Formation and Properties of Transition Metal Complexes with this compound
This compound (dppb) forms stable complexes with a variety of transition metals, including palladium, rhodium, nickel, ruthenium, and gold. wikipedia.orgcommonorganicchemistry.comubc.ca These complexes are often prepared by reacting a suitable metal precursor with the dppb ligand in an appropriate solvent. For example, dichloro[1,4-bis(diphenylphosphino)butane]palladium(II) can be synthesized by mixing dppb with (PhCN)₂PdCl₂ in benzene (B151609) or chloroform. chemicalbook.com
The properties of these complexes are influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. The flexibility of the dppb ligand allows it to accommodate different coordination geometries, leading to a wide range of structural and reactive possibilities.
Gold(I) complexes containing dppb have been investigated for their potential biological applications. nih.gov The coordination of gold(I) to the phosphorus atoms of dppb can lead to the formation of linear, trigonal, or tetrahedral complexes, depending on the stoichiometry and the nature of other ligands.
Copper(I) Complexes and Their Structural Characterization
The flexible backbone of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) allows it to adopt various coordination modes with copper(I) ions, leading to diverse structural motifs. Unlike shorter-chain diphosphines that typically form simple chelated monomers, dppb often acts as a bridging ligand, facilitating the formation of binuclear or polynuclear complexes. mdpi.comnih.govresearchgate.net The specific structure is influenced by the stoichiometry of the reactants and the nature of the counter-anions. mdpi.comnih.govresearchgate.net
For instance, the reaction of CuCl with dppb can yield a binuclear complex with the formula Cu₂I₂(dppb)₂. mdpi.comnih.gov A systematic analysis of complexes formed between copper(I) iodide and bis(diphenylphosphino)alkanes, including dppb, has shown that the resulting structure, whether it's a discrete molecule (0D) or a coordination polymer (1D, 2D, or 3D), depends heavily on the stoichiometric ratio and the length of the alkane chain. mdpi.comnih.gov These studies have identified various structural motifs for CuₓIᵧ cores, such as rhomboid and cubane (B1203433) shapes, highlighting the structural versatility imparted by the dppb ligand. mdpi.comnih.gov Some of these copper(I) complexes also exhibit interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). mdpi.comnih.gov
Palladium(II) and Ruthenium(II) Complexes in Bidentate Phosphinyl Systems
As a classic bidentate phosphine (B1218219) ligand, dppb readily forms stable chelate complexes with mid- to late-transition metals like palladium(II) and ruthenium(II). These complexes are often used as catalysts in a variety of organic transformations. msesupplies.comsigmaaldrich.com
Palladium(II) Complexes: The reaction of dppb with palladium(II) salts yields square-planar complexes. The crystal structure of [PdBr₂(dppb)] reveals a distorted cis-Br₂P₂ square-planar coordination geometry. researchgate.net The palladium atom is chelated by the two phosphorus atoms of the dppb ligand and two bromine anions. The seven-membered chelate ring formed by the Pd-P-C-C-C-C-P backbone adopts a conformation where the butane chain is in a gauche form. researchgate.net
| Parameter | Bond Length (Å) / Angle (°) | Reference |
|---|---|---|
| Pd-Cl(1) | 2.353(1) | researchgate.net |
| Pd-Cl(2) | 2.354(1) | researchgate.net |
| Pd-P(1) | 2.269(1) | researchgate.net |
| Pd-P(2) | 2.254(1) | researchgate.net |
| Dihedral Angle (Cl(1)PdCl(2) / P(1)PdP(2)) | 8.6(3) | researchgate.net |
Ruthenium(II) Complexes: Ruthenium(II) forms a variety of complexes with dppb, often exhibiting a "piano-stool" geometry in half-sandwich compounds. nih.govnih.govresearchgate.netrsc.org For example, treatment of [Ru(η⁵-C₉H₇)Cl(PPh₃)₂] with dppb results in the substitution of the two triphenylphosphine (B44618) ligands to yield [Ru(η⁵-C₉H₇)Cl(dppb)]. In this complex, the Ru(II) center is coordinated by the indenyl ligand, a chloride atom, and the two phosphorus atoms of the chelating dppb ligand. The flexibility of the dppb ligand is evident in the P-Ru-P bite angle. The difference in reactivity and stability of ruthenium complexes can sometimes be attributed to the natural bite angle of the diphosphine ligand used. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Formula | [Ru(C₉H₇)Cl(C₂₈H₂₈P₂)] | |
| Molar Mass | 678.11 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P1 | |
| a (Å) | 12.6567 (2) | |
| b (Å) | 15.7502 (3) | |
| c (Å) | 15.9419 (3) | |
| β (°) | 103.165 (1) | |
| Volume (ų) | 3094.42 (10) |
Lanthanide(III) Coordination Polymers Featuring this compound
The coordination chemistry of lanthanide ions with the phosphine oxide ligand this compound is less documented than its phosphine counterpart. However, phosphine oxides are excellent ligands for hard lanthanide(III) ions due to the highly polarized P⁺-O⁻ bond. staffs.ac.uk
Energy Transfer and Upconversion Phenomena in Lanthanide Systems
Lanthanide complexes are renowned for their unique photophysical properties, including sharp, long-lived luminescence arising from f-f electronic transitions. researchgate.netscielo.br However, since these transitions are parity-forbidden, direct excitation of the lanthanide ion is inefficient. scielo.br This limitation is overcome by using organic ligands that act as "antennas". rsc.org The organic ligand absorbs light efficiently and transfers the energy to the lanthanide ion, which then luminesces. scielo.brrsc.org This process is known as sensitized emission. researchgate.net
In a potential lanthanide coordination polymer with this compound, the phenyl groups on the ligand could serve as the chromophore for the antenna effect. researchgate.net Energy transfer typically occurs from the ligand's triplet state (T₁) to a resonant excited state of the lanthanide ion. researchgate.netscielo.brrsc.org For this to be efficient, the ligand's T₁ state should be slightly higher in energy than the accepting level of the lanthanide ion to facilitate energy transfer and minimize back-transfer. scielo.br
Catalytic Applications of 1,4 Bis Diphenylphosphinyl Butane Based Systems
Role of 1,4-Bis(diphenylphosphinyl)butane as a Ligand in Homogeneous Catalysis
This compound, commonly abbreviated as dppb, is a prominent organophosphorus compound that serves as a bidentate phosphine (B1218219) ligand in homogeneous catalysis. commonorganicchemistry.comsigmaaldrich.com Its utility stems from its ability to form stable chelate complexes with a variety of transition metals, including palladium, rhodium, and nickel. commonorganicchemistry.comwikipedia.org The butane (B89635) backbone of dppb provides significant flexibility, allowing it to coordinate to a metal center, thereby influencing the steric and electronic environment of the metal. hw.ac.uk This coordination is crucial in dictating the reactivity and selectivity of the resulting catalyst system.
The four-carbon chain in dppb results in the formation of a seven-membered chelate ring when it coordinates to a single metal center. This larger ring size, compared to ligands with shorter backbones like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), imparts a wider "natural bite angle" of approximately 94°. wikipedia.org The bite angle, defined as the P-Metal-P angle in a chelate complex, is a critical parameter that affects the catalytic activity. A wider bite angle can be more sterically demanding, influencing the arrangement of other ligands and substrates around the metal center. hw.ac.uk However, the flexibility of the dppb ligand also means it has a reduced tendency for chelation compared to ligands forming more rigid five-membered rings, and it can also act as a bridging ligand between two metal centers. hw.ac.uk
The electronic properties of the dppb ligand are primarily influenced by the phosphorus atoms, which are good σ-donors and π-acceptors. These characteristics are essential for stabilizing the metal center in various oxidation states throughout a catalytic cycle. umsl.edunih.govpsu.edu The steric bulk of the four phenyl groups on the phosphorus atoms also plays a significant role in creating a specific steric environment around the metal, which can control substrate approach and influence the regioselectivity and stereoselectivity of catalytic reactions. hw.ac.ukumsl.edunih.gov The combination of these steric and electronic factors makes dppb a versatile ligand for a range of catalytic transformations. nih.govnih.gov
Carbon-Carbon Bond Forming Reactions Catalyzed by this compound Ligands
Complexes of this compound with transition metals, particularly palladium, are effective catalysts for various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. nih.govethz.ch Palladium complexes incorporating the dppb ligand have been utilized in these reactions. medchemexpress.comrsc.org The catalytic cycle is generally understood to involve the oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
The dppb ligand plays a crucial role in facilitating these steps. Its electron-donating nature can promote the oxidative addition step, while its steric bulk can influence the rate of reductive elimination. nih.govnih.gov The use of dppb as a ligand can lead to efficient coupling of various aryl and heteroaryl halides with boronic acids. nih.govnih.govmedchemexpress.com
For instance, palladium catalysts supported by dppb can effectively catalyze the Suzuki-Miyaura coupling of aryl bromides and chlorides. rsc.orgmdpi.com The choice of base, solvent, and reaction temperature are also critical parameters that are optimized to achieve high yields of the desired biaryl products. nih.govmdpi.com
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂/dppb | 4-Chloroacetophenone | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 90 | Moderate | researchgate.net |
| PdCl₂(dppb) | Aryl Bromides | Phenylboronic acid | K₃PO₄ | DMF | 100 | High | nih.gov |
| Pd/dppb | Aryl Iodides | Various | K₂CO₃ | Toluene/Water | 80-100 | Good to Excellent | mdpi.comtcichemicals.com |
This table presents a selection of Suzuki-Miyaura reactions catalyzed by dppb-ligated palladium systems, illustrating the range of substrates and conditions employed.
Palladium-catalyzed allylic substitution reactions are a versatile tool for the formation of carbon-heteroatom and carbon-carbon bonds. In these reactions, a nucleophile replaces a leaving group on an allylic substrate. The dppb ligand has been employed in such transformations, including allylic aminations and fluorinations.
In the context of allylic fluorination, palladium complexes are used to catalyze the reaction between an allylic substrate (like an allylic chloride) and a fluoride (B91410) source. acs.orgprinceton.edu The mechanism often involves the formation of a π-allylpalladium intermediate. The nature of the phosphine ligand, including its bite angle, can influence the regioselectivity of the nucleophilic attack. ucla.edu While a range of bidentate phosphines have been studied, the bite angle of dppb can affect the selectivity of the fluorination. acs.orgucla.edu Computational and experimental studies suggest that the formation of an allylpalladium fluoride is a key step, and the ligand can influence the subsequent carbon-fluorine bond formation. acs.orgprinceton.edu
Allylic aminations follow a similar mechanistic pathway, where an amine acts as the nucleophile. The dppb ligand can be used to create a catalytic system that facilitates the formation of allylic amines, which are important structural motifs in many biologically active molecules.
| Reaction Type | Catalyst System | Substrate | Nucleophile | Key Feature | Reference |
| Allylic Fluorination | Pd(0)/dppb | Allylic Chloride | AgF | Forms C-F bond | acs.orgprinceton.edu |
| Allylic C-H Fluorination | Pd(II)-sulfoxide/(salen)CrCl | Olefin | Et₃N·3HF | High branched selectivity | ucla.edu |
This table summarizes examples of allylic substitution reactions where dppb or related catalytic systems are involved, highlighting the formation of carbon-fluorine bonds.
Decarboxylative coupling reactions have emerged as a significant synthetic strategy, offering an alternative to traditional cross-coupling methods by using carboxylic acids or their salts as substrates, which release carbon dioxide as a byproduct. Palladium catalysts, often in conjunction with phosphine ligands like dppb, have been shown to mediate these transformations. The dppb ligand can be instrumental in facilitating the decarboxylation step and the subsequent bond formation. These reactions provide a pathway to form new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions.
Other Catalytic Transformations Employing this compound Complexes
Beyond carbon-carbon bond formation, dppb-ligated metal complexes are active in a variety of other important catalytic processes.
Catalytic hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in both academic and industrial chemistry. liverpool.ac.ukyoutube.com Rhodium and ruthenium complexes containing the dppb ligand are effective catalysts for the hydrogenation of various unsaturated substrates. sigmaaldrich.comfu-berlin.de
For instance, cationic rhodium(I) complexes of the type [Rh(dppb)(diene)]+ are well-known catalyst precursors for the hydrogenation of olefins. sigmaaldrich.comacs.orgelectronicsandbooks.com The general mechanism for hydrogenation with such catalysts, akin to Wilkinson's catalyst, involves oxidative addition of hydrogen to the metal center, coordination of the alkene, migratory insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane to regenerate the catalyst. youtube.comyoutube.com The dppb ligand remains coordinated to the metal throughout this cycle, influencing the catalyst's activity and stability. cmu.edu
Ruthenium complexes with dppb have also been investigated as hydrogenation catalysts. fu-berlin.deepa.gov These catalysts can be active in aqueous biphasic systems, facilitating the hydrogenation of substrates like styrene. epa.gov The dppb ligand's properties contribute to the stability and efficiency of these catalytic systems under various reaction conditions. fu-berlin.dersc.org
| Metal | Substrate | Key Features | Reference |
| Rhodium | Thebaine | Regioselective hydrogenation | sigmaaldrich.com |
| Rhodium | α-(Hydroxymethyl)acrylate derivatives | Stereoselective hydrogenation | sigmaaldrich.com |
| Ruthenium | Styrene | Hydrogenation in aqueous biphasic system | epa.gov |
| Rhodium | Cyclohexene | Nanoparticle-catalyzed hydrogenation | rsc.org |
This table provides examples of hydrogenation reactions catalyzed by dppb-metal complexes, showcasing their application in the reduction of different unsaturated compounds.
Reactions with Metal Nanoparticles Stabilized by Phosphinyl Ligands
The use of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a stabilizing ligand for metal nanoparticles (MNPs) has been a subject of research to understand the interactions between the ligand shell, the metal surface, and reactants. These systems bridge the gap between homogeneous and heterogeneous catalysis, offering tunable activity and selectivity. fu-berlin.de
Studies have been conducted on ruthenium (Ru/dppb), platinum (Pt/dppb), and bimetallic ruthenium-platinum (RuPt/dppb) nanoparticles stabilized by dppb. fu-berlin.de The synthesis of these nanoparticles involves the reduction of organometallic precursors in the presence of dppb under a hydrogen atmosphere. fu-berlin.de
The reactivity of these dppb-stabilized nanoparticles has been investigated through their interaction with deuterium (B1214612) (D2) gas at room temperature. The primary product observed is gaseous HD, which forms from the reaction of D2 with surface hydrogen sites created during the synthesis of the nanoparticles. fu-berlin.de However, a notable side reaction involves the decomposition of the dppb ligand itself. This decomposition leads to the formation of surface phosphorus species and the release of gaseous, partially deuterated butane and cyclohexane. fu-berlin.de The observation of these alkanes, identified via gas-phase NMR and GC-MS, indicates that the dppb ligand can be hydrogenated and cleaved under these conditions. fu-berlin.de
These findings are crucial for understanding the stability and potential degradation pathways of phosphine-stabilized nanoparticle catalysts, particularly in hydrogenation reactions where the ligand may undergo transformation, impacting the catalyst's long-term performance and selectivity. fu-berlin.de
Table 1: Synthesis and Reaction of dppb-Stabilized Metal Nanoparticles with D₂
| Nanoparticle System | Metal Precursor(s) | Ligand | Reactant | Major Product | Side Products | Reference |
|---|---|---|---|---|---|---|
| Ru/dppb | [Ru(COD)(COT)] | dppb | D₂ gas | HD gas | Partially deuterated butane, Cyclohexane | fu-berlin.de |
| Pt/dppb | [Pt(dba)₂] | dppb | D₂ gas | HD gas | Partially deuterated butane, Cyclohexane | fu-berlin.de |
| RuPt/dppb | [Ru(COD)(COT)], [Pt(CH₃)₂(COD)] | dppb | D₂ gas | HD gas | Partially deuterated butane, Cyclohexane | fu-berlin.de |
Cooperative and Dual Catalysis Utilizing this compound Systems
Cooperative and dual catalysis, where two or more catalysts work in concert to facilitate a single transformation, has emerged as a powerful strategy for developing novel and efficient chemical reactions. princeton.edu Systems utilizing 1,4-bis(diphenylphosphino)butane (dppb) have demonstrated significant efficacy in complex catalytic processes, showcasing high selectivity and activity that arise from the unique properties of the dppb ligand in the coordination sphere of a metal catalyst.
A prominent example is the use of a palladium acetate (B1210297)/dppb catalytic system for the selective cyclocarbonylation of 2-allyl phenols and related substrates. sci-hub.se This system has proven highly effective in synthesizing five-, six-, and seven-membered ring lactones, compounds of interest for their potential biological activities and as precursors for polyesters. sci-hub.se The combination of palladium acetate and dppb creates a catalytic species capable of promoting the insertion of carbon monoxide and subsequent intramolecular cyclization. Research has shown that this catalytic system exhibits a strong preference for the formation of seven-membered ring lactones in many cases, a result not easily achieved with other catalyst systems which typically favor five- or six-membered rings. sci-hub.se
For instance, the cyclocarbonylation of 4-phenoxy(3'-allyl-4'-hydroxy phthalonitrile) using a Pd(OAc)₂/dppb catalyst under a CO/H₂ atmosphere yields the corresponding seven-membered ring lactone with high conversion and selectivity. sci-hub.se The regioselectivity of these reactions can be finely tuned by adjusting experimental conditions. Furthermore, the Pd(OAc)₂/dppb system has been successfully applied to the double carbonylation of bis-allylphenols to produce bis-lactones. sci-hub.se
In a different application of multicatalysis, dppb itself can act as a nucleophilic organocatalyst. In a phosphine-catalyzed vicinal difunctionalization of α,β-enones with trimethylsilyl (B98337) azide (B81097) (TMSN₃), dppb initiates the reaction. It reacts with TMSN₃ to form a phosphazide (B1677712) zwitterion, which then participates in a Michael addition and subsequent intramolecular cyclization cascade to form β-amino α-diazo carbonyl compounds. semanticscholar.org
Table 2: Selective Cyclocarbonylation of 4-phenoxy(3'-allyl-4'-hydroxy phthalonitrile) using Pd(OAc)₂/dppb
| Substrate | Catalytic System | Conditions | Conversion (%) | Product Distribution (Selectivity %) | Reference |
|---|---|---|---|---|---|
| 4-phenoxy(3'-allyl-4'-hydroxy phthalonitrile) | Pd(OAc)₂ / dppb | Toluene, 100 °C, 24 h, CO/H₂ (600/100 psi) | 90 | 7-membered lactone (85%), 6-membered lactone (trace), 5-membered lactone (trace) | sci-hub.se |
Mechanistic Investigations of 1,4 Bis Diphenylphosphinyl Butane Mediated Processes
Elucidation of Catalytic Cycles and Reaction Pathways
Catalytic cycles involving dppb are intricate, often involving multiple steps such as oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comyoutube.com The specific pathway can be highly dependent on the metal center, substrates, and reaction conditions.
In rhodium-catalyzed reactions, dppb has been shown to influence the pathway of hydrogenation and hydroformylation reactions. researchgate.netacs.org For instance, in the hydrogenation of certain substrates, two competing catalytic cycles can be operative. The nature of the phosphine (B1218219) ligand, including its electron-donating properties and the length of the linker between the phosphorus atoms, plays a significant role in determining the dominant pathway and the efficiency of the catalyst. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, extensively utilize dppb as a ligand. chemicalbook.com The generally accepted mechanism for these reactions involves the oxidative addition of an aryl halide to a Pd(0)-dppb complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com However, the reality can be more complex, with the potential for dual catalytic cycles where two separate palladium complexes, both potentially involving dppb, activate the different coupling partners. nih.gov
The cycloisomerization of bicyclo[1.1.0]butanes catalyzed by rhodium complexes demonstrates a stark divergence in reaction pathways depending on the phosphine ligand. While monodentate phosphines like triphenylphosphine (B44618) (PPh₃) lead to five-membered rings, bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a close relative of dppb, direct the reaction to form seven-membered rings. nih.gov This highlights how the chelation and bite angle of the diphosphine ligand can steer the reaction down completely different mechanistic routes. nih.gov
Identification and Characterization of Key Organometallic Intermediates
The isolation and characterization of organometallic intermediates are paramount to understanding the step-by-step mechanism of a dppb-mediated catalytic process. Techniques such as X-ray crystallography, NMR spectroscopy, and in situ spectroscopic methods are invaluable in this endeavor. nih.govnih.govubc.ca
Ruthenium complexes incorporating dppb have been synthesized and characterized, providing insight into the coordination chemistry of this ligand. For example, the complex [Ru(η⁵-C₉H₇)Cl(dppb)] has been prepared and its "piano-stool" geometry confirmed by X-ray diffraction, revealing the bidentate coordination of the dppb ligand. nih.gov Diruthenium complexes with bridging dppb ligands have also been structurally characterized, such as [(dppb)ClRu(μ-Cl)₂(μ-D₂O)RuCl(dppb)], providing models for potential bimetallic intermediates in catalysis. ubc.ca
In the context of palladium catalysis, the nature of the active catalyst and intermediates can be complex. While mononuclear Pd-dppb species are often proposed, the formation of palladium clusters and nanoparticles under reaction conditions can also occur and influence the catalytic outcome. nih.gov The deactivation of heterogeneous palladium catalysts has been studied, revealing the transformation of active Pd(II) species into inactive Pd(0) aggregates. Understanding these deactivation pathways is crucial for designing more robust catalytic systems. nih.gov
The reaction of the dinuclear rhodium(I) complex [Rh₂(µ-dppb)(η-C₅H₅)₂(CO)₂] with various small molecules has led to the isolation and characterization of several rhodium(III) dicationic compounds, which can be considered as models for intermediates in oxidative addition steps. rsc.org
Kinetic Studies and Rate Determining Steps in Catalytic Cycles
In many transition metal-catalyzed reactions, any of the fundamental steps—oxidative addition, migratory insertion, or reductive elimination—can be the RDS. youtube.comcapes.gov.br For instance, in the hydrogenation of olefins catalyzed by Wilkinson's catalyst, a rhodium-phosphine complex, the migratory insertion of a hydrogen atom is often the rate-determining step. youtube.com
Kinetic studies on the palladium-catalyzed cyanation of haloarenes have shown that the reaction can be terminated by the formation of inactive palladium-cyanide complexes, highlighting how catalyst deactivation pathways can be elucidated through kinetic analysis. researchgate.net The rate of a catalytic reaction can be expressed by a rate law, which is a mathematical expression that describes the dependence of the reaction rate on the concentrations of the reactants and the catalyst. catalysis.blogyoutube.com
A study on the epoxidation of 1,4-bis(allyloxy)butane (B73442) using a phase-transfer catalytic system found that the reaction follows a pseudo-first-order rate expression under specific conditions. nih.gov In the bismuth-catalyzed transfer hydrogenation of azoarenes, kinetic analysis helped to identify the resting state of the catalyst and pointed towards a rate-limiting transition state involving proton transfer. nih.gov
The development of advanced kinetic analysis methods, such as Reaction Progress Kinetic Analysis (RPKA), allows for the elucidation of complex reaction mechanisms, including those involving multiple interconnected catalytic cycles. nih.gov
Ligand Effects on Reactivity, Regioselectivity, and Stereoselectivity
The dppb ligand exerts a profound influence on the reactivity, regioselectivity, and stereoselectivity of a catalytic reaction. nih.govnih.gov The steric and electronic properties of the ligand, as well as its bite angle, are key determinants of the catalytic outcome. wikipedia.orgnih.gov
Reactivity: The electron-donating ability of the phosphine substituents in dppb can significantly impact the reactivity of the metal center. In rhodium-catalyzed parahydrogen-induced polarization (PHIP) experiments, it was found that electron-donating phosphine ligands lead to more effective hyperpolarization. researchgate.net Similarly, in the ruthenium-catalyzed reduction of levulinic acid, the catalytic activity was strongly influenced by the number of methylene (B1212753) spacers between the phosphorus atoms of the bidentate ligand, with dppb showing outstanding activity. rsc.org
Regioselectivity: The regioselectivity of a reaction, which is the preference for reaction at one position over another, is often controlled by the ligand. In the cross-coupling of dihalogenated N-heteroarenes, the choice of ligand can be critical in directing the reaction to a specific halogen-substituted position. nih.govnsf.gov While traditional phosphine ligands often favor reaction at the position alpha to the nitrogen atom, the use of bulky ligands can switch the selectivity to a more distal position. nih.govnsf.gov In the intramolecular Mizoroki-Heck reaction for the synthesis of (−)-Steganacin, switching from other phosphine ligands to dppb resulted in a decreased yield of the desired product, demonstrating the sensitivity of the reaction to the ligand structure. acs.org
Stereoselectivity: In asymmetric catalysis, chiral versions of diphosphine ligands are used to induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over another. While dppb itself is achiral, its structural backbone is a common feature in many chiral diphosphine ligands. The principles of how diphosphine ligands control stereoselectivity are well-established. The rigid framework of the ligand creates a chiral environment around the metal center, which then dictates the facial selectivity of substrate coordination and subsequent bond-forming steps.
The following table provides examples of how the choice of ligand, including dppb, affects the outcome of various catalytic reactions.
Interactive Table: Ligand Effects in Catalysis
| Reaction | Catalyst System | Ligand | Key Observation | Reference |
|---|---|---|---|---|
| Intramolecular Mizoroki-Heck | Pd(OAc)₂ / K₂CO₃ | dppb | Decreased yield of the desired product compared to other phosphine ligands. | acs.org |
| Rh-catalyzed cycloisomerization | [Rh(C₂H₄)₂Cl]₂ | dppe | Formation of a seven-membered ring product. | nih.gov |
| Rh-catalyzed cycloisomerization | [Rh(C₂H₄)₂Cl]₂ | PPh₃ | Formation of a five-membered ring product. | nih.gov |
| Ru-catalyzed reduction of levulinic acid | Ru(acac)₃ | dppb | Quantitative formation of γ-valerolactone (GVL) with high turnover frequency. | rsc.org |
| Pd-catalyzed Suzuki-Miyaura coupling | Pd(OAc)₂ | P(t-Bu)₃ | Modest selectivity for the C4-position in 2,4-dichloropyridine. | nih.gov |
Theoretical and Computational Studies of 1,4 Bis Diphenylphosphinyl Butane and Its Complexes
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic characteristics of dppbO2 and its coordination compounds. DFT calculations allow for the optimization of molecular geometries, providing accurate predictions of bond lengths, bond angles, and conformational preferences.
In studies of dppbO2 metal complexes, DFT calculations have been used to complement experimental data from X-ray crystallography. For instance, in manganese(II) and cobalt(II) complexes with dppbO2, the ligand coordinates to the metal centers, forming one-dimensional polymeric chains. researchgate.net The aliphatic chain of the dppbO2 ligand typically adopts an all-anti conformation, which aligns the P=O groups in an antiparallel fashion, facilitating the linear growth of the coordination polymer. researchgate.net
DFT calculations also provide valuable information about the electronic properties of these systems. For example, the calculated electronic structure can help to understand the nature of the metal-ligand bonding and the distribution of electron density within the molecule. This information is crucial for interpreting spectroscopic data and predicting the reactivity of the complexes.
Table 1: Selected Computed Properties of 1,4-Bis(diphenylphosphinyl)butane
| Property | Value | Method |
| Molecular Weight | 458.5 g/mol | PubChem 2.2 |
| XLogP3 | 5.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |
| Exact Mass | 458.15645413 Da | PubChem 2.2 |
| Monoisotopic Mass | 458.15645413 Da | PubChem 2.2 |
| Topological Polar Surface Area | 34.1 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 32 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 536 | Cactvs 3.4.8.18 |
| Data sourced from PubChem. nih.gov |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving dppbO2 and its complexes. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation barriers.
For instance, in catalytic reactions where dppb (1,4-bis(diphenylphosphino)butane) is used as a ligand, computational studies can elucidate the role of the ligand in the catalytic cycle. While direct computational studies on the reaction mechanisms of this compound are less common, the principles are transferable from its phosphine (B1218219) precursor. For example, in the context of H2 activation by diphosphine-ligated manganese complexes, DFT calculations have been used to rationalize how substitutions on the ligand backbone can dramatically improve reaction efficiency. rsc.org These calculations can reveal the energetics of key steps such as oxidative addition and reductive elimination.
Furthermore, computational modeling can be used to study the decomposition pathways of ligands under reaction conditions. In the case of dppb-stabilized metal nanoparticles, it was found that under a deuterium (B1214612) atmosphere, some of the dppb ligands decompose to produce surface phosphorus species and gaseous butane (B89635) and cyclohexane. fu-berlin.de While this study focused on the phosphine, similar computational approaches could be applied to understand the stability and decomposition of the phosphinyl derivative.
Analysis of Metal-Ligand Interactions and Bonding Characteristics
The nature of the interaction between the metal center and the dppbO2 ligand is a key determinant of the properties and reactivity of the resulting complex. Computational methods provide detailed insights into these interactions.
In related phosphine complexes, such as those of rhodium(I) with dppb, X-ray crystallography revealed a significant lengthening of one of the Rh-P bonds in a bis(diphosphine) complex, suggesting a distorted geometry. electronicsandbooks.com Computational analysis of such systems can help to understand the electronic and steric factors that lead to these distortions. The natural bite angle of the dppb ligand, which is approximately 94° in its bidentate coordination mode, is a crucial parameter that influences the geometry and stability of its metal complexes. wikipedia.org
Prediction of Reactivity and Selectivity in Catalytic Systems
A major goal of computational chemistry in catalysis is to predict the reactivity and selectivity of different catalyst systems. By modeling the key steps in a catalytic cycle, it is possible to identify the factors that control the outcome of a reaction.
While specific computational studies predicting the catalytic reactivity of this compound are not prevalent in the searched literature, the principles can be inferred from studies on the closely related dppb ligand. For example, in palladium-catalyzed carbonylation of alkenes, the bite angle of the diphosphine ligand and favorable interactions with the solvent were found to synergistically contribute to high activity and selectivity. nih.gov Computational investigations revealed that specific interactions between the solvent and the ligand-metal complex could lower the activation energy for the desired reaction pathway. nih.gov
Similarly, in nickel-catalyzed alkyne cyclotrimerization, the choice of phosphine ligand has a significant impact on the selectivity of the reaction. acs.org Computational studies can help to rationalize these observations by examining the stability of different intermediates and the barriers for competing reaction pathways. The development of quantitative classification workflows using molecular descriptors derived from computational chemistry can help predict the activity of different ligands in cross-coupling reactions. ucla.edu These approaches can be extended to catalytic systems involving this compound to guide the design of more efficient and selective catalysts.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Transformations
The utility of 1,4-bis(diphenylphosphino)butane (B1266417) in catalysis is expanding beyond traditional cross-coupling reactions. Researchers are actively exploring its potential in facilitating new and more complex chemical transformations.
One promising area is in the realm of nucleophilic phosphine (B1218219) catalysis . A notable example involves the use of dppb in the vicinal difunctionalization of α,β-enones. In this transformation, dppb initiates the reaction by adding to trimethylsilylazide (TMSN3) to form a phosphazide (B1677712) zwitterion. This intermediate then participates in a Michael addition and subsequent intramolecular cyclization, ultimately leading to the formation of β-amino α-diazo carbonyl compounds. semanticscholar.org This reaction highlights the ability of dppb to act not just as a spectator ligand that modifies the properties of a metal center, but as an active organocatalyst that directly participates in bond-forming events. semanticscholar.org
Furthermore, dppb is being employed in the development of catalysts for challenging reactions such as the hydroformylation of unsaturated esters. acs.org Rhodium complexes of dppb have shown activity in the asymmetric hydroformylation of α-methylene-γ-butyrolactone, demonstrating the potential for this ligand to influence the stereoselectivity of catalytic processes. acs.org The development of such catalytic systems is crucial for the efficient synthesis of chiral molecules, which are of significant importance in the pharmaceutical and fine chemical industries.
Integration into Advanced Materials Science
The integration of 1,4-bis(diphenylphosphino)butane into advanced materials is a rapidly developing field with significant potential. By incorporating dppb or its derivatives into polymers, nanoparticles, and other materials, researchers can create functional materials with tailored catalytic or photophysical properties.
A key area of development is the creation of polymer-supported catalysts . For instance, dppb has been incorporated into microporous organic polymer networks. These materials, which can coordinate with palladium acetate (B1210297), have demonstrated excellent activity as catalysts in Suzuki-Miyaura reactions. The polymeric support allows for the easy separation and recycling of the catalyst, a significant advantage in terms of sustainability and cost-effectiveness in industrial processes.
Another exciting frontier is the use of dppb in the synthesis of stabilized metal nanoparticles . Dppb has been used as a stabilizer for rhodium (Rh) nanoparticles, creating well-defined catalytic systems. acs.org These dppb-stabilized Rh nanoparticles, when immobilized on a support, have shown activity in the hydrogenation of cyclohexene. acs.org Such materials bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity and selectivity of molecular catalysts with the practical benefits of solid-supported systems. Research has also been conducted on dppb-stabilized ruthenium (Ru), platinum (Pt), and bimetallic RuPt nanoparticles. acs.org
The potential for dppb and its analogues in luminescent materials is also being explored. While direct studies on dppb may be limited, research on related wide-bite-angle diphosphine ligands in thermally activated delayed fluorescent (TADF) copper(I) complexes is highly indicative of the possibilities. rsc.org The photophysical properties of these complexes are strongly influenced by the geometry imposed by the diphosphine ligand, suggesting that dppb-containing complexes could be designed to exhibit specific luminescent behaviors for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org
Exploration of New Coordination Environments and Metal Centers
While 1,4-bis(diphenylphosphino)butane is most commonly associated with transition metals like palladium and rhodium, current research is expanding its coordination chemistry to include a wider range of metal centers, including the lanthanides. wikipedia.org
The synthesis and characterization of binuclear lanthanide complexes with the oxidized form of dppb, 1,4-bis(diphenylphosphino)butane dioxide (dppbO2), represents a significant advancement. mdpi.com A series of complexes with the general formula [(dppbO2)Ln(NO3)3(μ-dppbO2)Ln(NO3)3(dppbO2)], where Ln represents various lanthanide elements such as Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), Dysprosium (Dy), and Lutetium (Lu), have been prepared and structurally characterized. mdpi.com Unlike the polymeric structures often observed with the shorter-chain analogue, bis(diphenylphosphino)ethane dioxide (dppeO2), the longer and more flexible butane (B89635) backbone of dppbO2 allows for the formation of discrete molecular complexes. mdpi.com This work opens up new avenues for the design of lanthanide-based materials with potential applications in magnetism, luminescence, and catalysis.
Studies on the coordination of dppb with rhodium have revealed complex solution-state geometries. bris.ac.uk For example, bis(diphosphine) complexes of rhodium(I) of the type [Rh(dppb)2]BF4 have been examined using low-temperature 31P NMR spectroscopy, which has provided insights into the dynamic behavior of these complexes in solution. bris.ac.uk The synthesis and reactivity of binuclear rhodium(I) complexes bridged by dppb have also been investigated, showing reactions with small molecules like halogens and carbon monoxide to form dicationic rhodium(III) compounds.
Furthermore, the coordination of dppb to palladium continues to be an area of active research, with studies focusing on the structure of complexes such as cis-1,4-Bis(diphenylphosphino)butanepalladium(II). rsc.org In this complex, the palladium atom is coordinated by two sulfur atoms from a [WS4]2- anion and the two phosphorus atoms of the dppb ligand in a square-planar geometry. rsc.org
Advancements in Ligand Design and Computational Chemistry for 1,4-Bis(diphenylphosphinyl)butane Analogues
The future development of catalysts and materials based on 1,4-bis(diphenylphosphino)butane will heavily rely on advancements in ligand design and computational chemistry. By modifying the structure of dppb and using computational tools to predict the properties of its metal complexes, researchers can rationally design new systems with enhanced performance.
One area of focus is the development of dppb analogues with tailored electronic and steric properties . For example, the introduction of pendant functional groups, such as amines, into the ligand backbone can have a profound impact on the reactivity of the resulting metal complexes. acs.org These pendant groups can act as proton relays or participate in substrate binding, leading to more efficient and selective catalysts. acs.org
Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the behavior of dppb-based systems. For instance, in situ spectroscopic techniques combined with computational modeling are being used to elucidate the role of diphosphine ligands in catalytic cycles. Surprisingly, in some iron-catalyzed Negishi cross-coupling reactions, it has been found that the diphosphine ligand may not be coordinated to the iron center during the catalytic turnover but rather to the zinc co-catalyst. These findings highlight the complexity of these catalytic systems and the importance of advanced analytical and computational methods for their study.
The development of new synthetic methodologies for creating dppb analogues is also crucial. A theory-driven approach, guided by quantum chemical calculations, has been used to synthesize both symmetric and unsymmetric analogues of the related ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). This approach allows for the rational design of ligands with specific properties, which can then be applied to the development of new catalysts.
The continued exploration of novel catalytic transformations, integration into advanced materials, expansion of coordination chemistry to new metal centers, and advancements in ligand design and computational methods will undoubtedly solidify the importance of 1,4-bis(diphenylphosphino)butane and its analogues in the future of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
